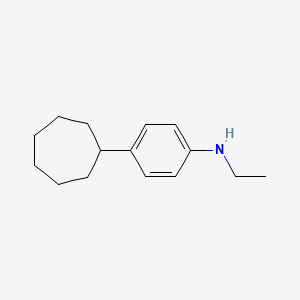

4-Cycloheptyl-N-ethylaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55377-15-6 |

|---|---|

Molecular Formula |

C15H23N |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

4-cycloheptyl-N-ethylaniline |

InChI |

InChI=1S/C15H23N/c1-2-16-15-11-9-14(10-12-15)13-7-5-3-4-6-8-13/h9-13,16H,2-8H2,1H3 |

InChI Key |

HGGJRQQVZVCPPT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C=C1)C2CCCCCC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Cycloheptyl N Ethylaniline

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of a compound and for analyzing its functional groups. mdpi.com The vibrational modes of 4-Cycloheptyl-N-ethylaniline are complex, arising from the interplay of the cycloheptyl ring, the aniline (B41778) core, and the N-ethyl group.

The aniline moiety exhibits characteristic vibrational modes that are well-documented. researchgate.net These include the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, which is a hallmark of the secondary amine. researchgate.net The C-N stretching vibration of the aromatic amine is also a key diagnostic peak. Furthermore, the substitution pattern on the benzene (B151609) ring influences the positions of the C-H out-of-plane bending vibrations, which can confirm the 1,4-disubstituted (para) arrangement.

The ethyl group attached to the nitrogen atom will also contribute to the vibrational spectrum, with characteristic C-H stretching and bending modes. The torsional mode of the ethyl group is a low-frequency vibration that can be sensitive to the local environment and intermolecular interactions. colostate.edu

A hypothetical table of selected, representative vibrational frequencies for this compound, based on known frequencies for similar functional groups, is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Aniline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Cycloheptyl & Ethyl Groups | 2850 - 2960 |

| C=C Ring Stretch | Aniline Ring | 1500 - 1600 |

| N-H Bend | Secondary Amine | 1550 - 1650 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

| C-H Out-of-Plane Bend | para-substituted Ring | 800 - 850 |

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in determining the physical properties of this compound. researchgate.net Vibrational spectroscopy is particularly adept at probing these interactions, most notably hydrogen bonding. The N-H group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor.

The formation of N-H···N hydrogen bonds would lead to a noticeable broadening and a shift to lower frequencies of the N-H stretching band in the FTIR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. scispace.comnih.gov The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding interactions. Other, weaker intermolecular forces, such as van der Waals interactions and potential C-H···π interactions, can also subtly influence the vibrational frequencies and band shapes. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com An SCXRD study of this compound would provide a wealth of information regarding its molecular geometry, conformation, and how the molecules pack together in the crystal lattice.

A successful SCXRD analysis would yield precise bond lengths, bond angles, and torsion angles for every atom in the molecule. This data would allow for a detailed description of the intramolecular geometry. For instance, the planarity of the aniline ring and the puckering parameters of the cycloheptyl ring could be accurately determined.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-N (aniline) | ~1.39 Å |

| Bond Length | N-C (ethyl) | ~1.47 Å |

| Bond Angle | C-N-C | ~120° |

| Torsion Angle | C(ring)-C(ring)-C(para)-N | Defines cycloheptyl orientation |

| Torsion Angle | C(para)-N-C(ethyl)-C(methyl) | Defines ethyl group orientation |

Beyond the structure of a single molecule, SCXRD reveals how molecules interact with their neighbors in the crystal. mdpi.com These interactions are often described in terms of supramolecular synthons, which are recognizable patterns of intermolecular interactions. acs.orgtaylorfrancis.comroutledge.comresearchgate.netnih.gov For this compound, a likely supramolecular synthon would involve N-H···N hydrogen bonds, potentially forming chains or dimeric motifs that guide the assembly of the crystal structure.

Many organic molecules can crystallize in more than one distinct crystal structure, a phenomenon known as polymorphism. Each polymorph can exhibit different physical properties, such as melting point and solubility. An SCXRD study would identify the specific polymorphic form of the crystallized sample. Further studies could be undertaken to explore the existence of other polymorphs by varying crystallization conditions.

Additionally, the potential for this compound to form co-crystals with other molecules could be investigated. Co-crystallization is a technique used in crystal engineering to modify the physical properties of a compound by introducing a second, different molecular component into the crystal lattice. taylorfrancis.com SCXRD is the primary tool for confirming the formation of a co-crystal and for characterizing its structure.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental or theoretical data regarding the electronic spectroscopy (UV-Vis, Fluorescence) of the chemical compound “this compound” is not publicly available. Consequently, the generation of a detailed and scientifically accurate article with the requested data tables and in-depth analysis for the specified sections is not possible at this time.

The provided outline requires a thorough examination of:

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Solvatochromic Effects and Charge Transfer Phenomena

While general principles of the N-ethylaniline chromophore and solvatochromism in related aniline derivatives can be discussed, the absence of specific absorption maxima (λmax), emission wavelengths, and their shifts in various solvents for this compound prevents the creation of the mandated data tables and a focused, accurate analysis as per the user's instructions.

To fulfill the request, data from experimental measurements or computational studies on this compound would be required. Without such data, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 4 Cycloheptyl N Ethylaniline

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. nih.govscirp.org These methods offer insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Optimized Geometries, Orbital Analysis, and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely employed for geometry optimization, providing the most stable arrangement of atoms in a molecule, and for analyzing molecular orbitals and reactivity.

For 4-Cycloheptyl-N-ethylaniline, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

| C-N Bond Length (Aniline) | ~1.40 Å |

| C-N-C Bond Angle | ~120° |

| N-H Bond Length | ~1.01 Å |

| C-C Bond Length (Aromatic) | ~1.39 Å |

| C-C Bond Length (Cycloheptyl) | ~1.54 Å |

Note: These are estimated values based on typical DFT calculations for similar aniline (B41778) derivatives.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, would quantify the molecule's reactivity. These parameters are crucial for predicting how the molecule might interact with other chemical species.

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Barrier Determinations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. ajchem-a.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations. nih.gov

These high-level calculations are instrumental in determining precise reaction barriers. For instance, the energy barrier for the rotation of the N-ethyl group or the cycloheptyl group could be accurately computed, offering insights into the molecule's dynamic behavior. While computationally more demanding than DFT, ab initio methods are the gold standard for energetic accuracy.

Analysis of Charge Distribution, Electrostatic Potential, and Frontier Molecular Orbitals (HOMO-LUMO)

The distribution of charge within a molecule is key to understanding its chemical behavior. researchgate.net The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.org For this compound, the nitrogen atom is expected to be an electron-rich site, while the aromatic ring will also exhibit significant electron density.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. researchgate.netthaiscience.info The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound (Theoretical)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | 0.0 to 1.0 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These are estimated values based on typical calculations for similar aniline derivatives.

The HOMO is expected to be localized on the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the aromatic ring.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the cycloheptyl ring and the rotational freedom of the substituents necessitate a thorough conformational analysis to understand the molecule's three-dimensional structure and dynamics. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. iupac.orglibretexts.org

Ring Puckering and Inversion Dynamics of the Cycloheptyl Moiety

The seven-membered cycloheptyl ring is highly flexible and can adopt several low-energy conformations, such as the chair and boat forms. nih.gov The interconversion between these conformations, known as ring puckering or pseudorotation, is a dynamic process. Computational methods can be used to map the potential energy surface of the cycloheptyl ring, identifying the most stable conformers and the energy barriers between them.

Rotational Barriers of N-Ethyl and Cycloheptyl Substituents around the Aniline Ring

The rotation of the N-ethyl and cycloheptyl groups around their bonds to the aniline ring is another important dynamic process. The energy barriers for these rotations determine the conformational flexibility of the molecule at different temperatures. csic.esacs.org These barriers can be calculated by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation is systematically varied.

Table 3: Predicted Rotational Energy Barriers (Theoretical)

| Rotation | Predicted Energy Barrier (kcal/mol) |

| N-Ethyl Group Rotation | 2 - 5 |

| Cycloheptyl Group Rotation | 5 - 8 |

Note: These are estimated values based on calculations for similar substituted anilines.

The rotational barrier for the cycloheptyl group is expected to be higher than that of the N-ethyl group due to greater steric hindrance.

Reaction Pathway Modeling and Transition State Analysis for Transformational Chemistry

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into the energetics and geometries of transient species that are often difficult to characterize experimentally.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. The ethyl and cycloheptyl substituents also influence the regioselectivity of such reactions. Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathways of electrophilic substitution.

The general mechanism involves the attack of an electrophile on the aromatic ring to form a sigma complex (also known as an arenium ion), which is a resonance-stabilized carbocation. This intermediate then loses a proton to restore aromaticity. The ethylamino group is an ortho-, para-director. Due to the steric hindrance from the cycloheptyl and ethyl groups, substitution is most likely to occur at the positions ortho and meta to the ethylamino group.

A computational study would involve the following steps:

Reactant, Transition State, and Product Geometry Optimization: The geometries of the reactants (this compound and the electrophile), the transition states for the attack at different ring positions, the intermediate sigma complexes, and the final products would be optimized.

Frequency Calculations: These calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states).

Energy Profile Calculation: By calculating the energies of all species along the reaction coordinate, an energy profile for the reaction can be constructed. This would allow for the determination of the activation energies for substitution at different positions, thus predicting the most favorable reaction pathway.

Table 1: Hypothetical Activation Energies for Electrophilic Nitration of this compound

| Position of Substitution | Relative Activation Energy (kcal/mol) |

| Ortho (to -NHEt) | 15.2 |

| Meta (to -NHEt) | 25.8 |

This data is illustrative and would be calculated using a functional such as B3LYP with a suitable basis set.

The nitrogen atom of the ethylamino group in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions such as alkylation. Computational methods can be employed to simulate these alkylation pathways.

The reaction of this compound with an alkylating agent (e.g., an alkyl halide) would proceed via a nucleophilic substitution mechanism (SN2). The simulation would involve modeling the approach of the alkylating agent to the nitrogen atom, the formation of the transition state where the new C-N bond is forming and the C-X bond (where X is a halogen) is breaking, and the final protonated product.

Key computational insights would include:

The activation energy of the alkylation reaction.

The geometry of the transition state.

The effect of the cycloheptyl and ethyl groups on the nucleophilicity of the nitrogen atom.

Prediction and Interpretation of Spectroscopic Properties from First Principles

First-principles calculations allow for the prediction of various spectroscopic properties of a molecule, which can aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with reasonable accuracy. organicchemistrydata.orgyoutube.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters.

The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound would be compared with experimental data if available, or used to aid in the assignment of experimental spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -NHEt) | 6.6 - 6.8 | 112 - 114 |

| Aromatic CH (meta to -NHEt) | 7.0 - 7.2 | 128 - 130 |

| N-H | 3.5 - 4.0 | - |

| N-CH₂ | 3.1 - 3.3 | 38 - 40 |

| CH₃ | 1.2 - 1.4 | 14 - 16 |

| Cycloheptyl CH | 1.4 - 1.9 | 27 - 45 |

These are estimated ranges based on calculations for similar structures like N-ethylaniline and 4-ethylaniline. chemicalbook.comchemicalbook.com

The simulated vibrational spectrum can be used to assign the observed bands in an experimental IR or Raman spectrum to specific vibrational modes of the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | 3400 - 3450 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2950 |

| C=C aromatic ring stretch | 1500 - 1600 |

| C-N stretch | 1250 - 1350 |

These are approximate frequency ranges based on known values for aniline derivatives. colostate.edu

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the energies of the electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions of the substituted benzene ring. The calculations would provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Electronic Transition | Predicted λmax (nm) |

| S₀ → S₁ | 290 - 310 |

| S₀ → S₂ | 240 - 260 |

These predictions are based on the typical absorption ranges of N-alkylanilines.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the complex movements and interactions of molecules over time. For a molecule like this compound, MD simulations can provide invaluable insights into its conformational flexibility, the influence of solvents on its behavior, and its propensity for self-organization. These simulations model the intricate dance of atoms and molecules, governed by the fundamental forces of physics, to reveal macroscopic properties from microscopic behavior.

The process of solvation, where solute molecules are stabilized by solvent molecules, is critical to understanding chemical reactivity and transport phenomena. The solvation dynamics of this compound are expected to be significantly influenced by the nature of the solvent, owing to the molecule's amphiphilic character, which combines a polar amine group with nonpolar aromatic and cycloaliphatic regions.

In polar protic solvents such as water or methanol, the primary interaction is anticipated to be the formation of hydrogen bonds between the solvent molecules and the nitrogen atom of the aniline moiety. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Concurrently, the N-H group can serve as a hydrogen bond donor. The bulky cycloheptyl and the ethyl groups, being hydrophobic, will likely induce a structured ordering of water molecules in their immediate vicinity, a phenomenon known as hydrophobic hydration.

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), hydrogen bonding to the N-H group is absent from the solvent side, but the solvent's dipole moment will still lead to significant electrostatic interactions with the polar amine group. The large, nonpolar cycloheptyl ring is expected to be well-solvated by the nonpolar regions of these solvents.

In nonpolar solvents such as hexane (B92381) or toluene, the primary driving force for solvation will be van der Waals interactions, specifically London dispersion forces, which are expected to be substantial due to the large, polarizable electron cloud of the aromatic ring and the cycloheptyl group.

The solvation free energy, a measure of the energetic favorability of dissolving a solute in a solvent, can be computationally estimated. While specific data for this compound is unavailable, a hypothetical table of solvation free energies in various solvents can be constructed based on data for similar compounds and general principles of solvation. It is important to note that these are estimated values intended to illustrate the expected trends.

| Solvent | Solvent Type | Estimated Solvation Free Energy (kcal/mol) | Primary Interactions |

|---|---|---|---|

| Water | Polar Protic | -4.5 | Hydrogen bonding with the amine group, hydrophobic hydration of the cycloheptyl and phenyl groups. |

| Methanol | Polar Protic | -5.2 | Strong hydrogen bonding with the amine group and favorable interactions with the alkyl groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | -6.8 | Strong dipole-dipole interactions with the amine group and good solvation of the nonpolar parts. |

| Acetonitrile | Polar Aprotic | -6.1 | Dipole-dipole interactions and favorable dispersion forces. |

| Hexane | Nonpolar | -7.5 | Dominated by van der Waals (dispersion) forces. |

| Toluene | Nonpolar (Aromatic) | -8.0 | Strong π-π stacking interactions between the phenyl ring of the solute and the solvent, in addition to dispersion forces. |

The interplay of various non-covalent forces governs the interactions between molecules of this compound, which can lead to the formation of dimers, larger aggregates, or even more organized self-assembled structures. Computational studies on aniline and its simpler derivatives have elucidated the key interactions at play.

For this compound, several types of intermolecular interactions are expected:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of N-H···N hydrogen bonds. This is a primary directional force that can drive the association of molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, a phenomenon driven by a combination of electrostatic and dispersion interactions. The presence of the N-ethyl and cycloheptyl substituents will influence the geometry of this stacking.

Hydrophobic Interactions: The large, nonpolar cycloheptyl and ethyl groups will tend to associate with each other in polar solvents to minimize their contact with the solvent molecules, a process driven by the entropic gain of the solvent.

The self-assembly of aniline oligomers has been observed to form complex hierarchical structures, a process attributed to a combination of hydrogen bonding, hydrophobic forces, and π-π stacking. nih.gov Similarly, simulations of this compound would likely reveal a tendency to form aggregates in solution. The balance of the aforementioned interactions would dictate the size, shape, and stability of these aggregates. The bulky cycloheptyl group might sterically hinder the formation of perfectly ordered, large-scale assemblies, potentially favoring the formation of smaller, more disordered clusters.

A hypothetical breakdown of the contributions to the intermolecular interaction energy for a dimer of this compound, based on data from analogous systems, is presented below. These values are illustrative and would require specific quantum mechanical calculations for precise determination.

| Interaction Type | Estimated Energy Contribution (kcal/mol) | Description |

|---|---|---|

| Hydrogen Bonding (N-H···N) | -3 to -5 | Directional interaction between the amine groups of two molecules. |

| π-π Stacking | -2 to -4 | Attractive interaction between the aromatic rings. |

| Hydrophobic Interactions (in water) | Favorable (entropically driven) | Association of the cycloheptyl and ethyl groups to minimize disruption of the water hydrogen-bond network. |

| Dispersion Forces | -5 to -8 | Significant attractive forces due to the large size and polarizability of the molecule. |

Reactivity Profiles and Transformational Chemistry of 4 Cycloheptyl N Ethylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

Acylation and Alkylation Reactions for Further Derivatization

Friedel-Crafts Acylation: Direct Friedel-Crafts acylation of anilines, including 4-Cycloheptyl-N-ethylaniline, is generally unsuccessful. google.com The basic nitrogen atom of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the catalyst and the aromatic ring towards electrophilic attack. google.comlookchem.com To overcome this, the amino group must first be protected, typically by converting it into an amide (an anilide). This reduces the basicity of the nitrogen. The resulting N-acyl group is still an ortho, para-director, but less activating than the amino group. The acylation can then proceed, followed by hydrolysis of the amide to regenerate the amino group. Catalytic Friedel-Crafts acylation of anilides has been achieved using specific catalysts like gallium(III) triflate. lookchem.comresearchgate.net

Friedel-Crafts Alkylation: Similar to acylation, Friedel-Crafts alkylation is problematic for anilines. The amino group's reaction with the Lewis acid catalyst is a major issue. Furthermore, the amino group itself can be alkylated (N-alkylation), which often competes with the desired ring alkylation (C-alkylation). Due to these complications, direct Friedel-Crafts alkylation is not a preferred method for the further alkylation of the aromatic ring of this compound.

Reactions Involving the N-Ethylaniline Moiety

The secondary amine functionality is a key reactive site in this compound, readily undergoing reactions such as acylation, sulfonylation, oxidation, and quaternization.

The nitrogen atom of the secondary amine is nucleophilic and can react with various electrophiles.

Acylation: The secondary amine can be easily acylated by reacting it with acyl chlorides or acid anhydrides to form the corresponding N-acyl-N-ethylaniline derivative (an amide). This reaction is often used as a protective strategy in multi-step syntheses. chemistrysteps.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields stable sulfonamides. rsc.org This reaction is a common method for the derivatization of primary and secondary amines. Microwave-assisted solvent-free methods can accelerate this transformation significantly. rsc.org Visible-light-mediated photoredox catalysis also enables the sulfonylation of aniline derivatives using sulfinate salts. rsc.orgnih.gov

Formylation: N-formylation can be achieved using various reagents. A common laboratory method involves heating the amine with formic acid. scholarsresearchlibrary.com Another approach uses a mixture of formic acid and acetic anhydride (B1165640), which generates acetic formic anhydride in situ, a potent formylating agent. nih.govjetir.org

Table 2: Reactions at the Secondary Amine

| Reaction Type | Typical Reagent | Product Type | Citation |

|---|---|---|---|

| Acylation | Acetyl chloride or Acetic anhydride | Amide | chemistrysteps.com |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | rsc.org |

| Formylation | Formic acid | Formamide | scholarsresearchlibrary.comnih.gov |

Oxidation Pathways leading to N-Oxides or Nitrosamines (Focus on Chemical Transformations, not Toxicity)

Oxidation to N-Oxides: Secondary aromatic amines can be oxidized to form N-oxides. For example, the oxidation of N-ethyl-N-methylaniline can produce the corresponding N-oxide. nih.gov This transformation highlights a potential pathway for this compound, which could be oxidized to this compound N-oxide using appropriate oxidizing agents like peroxy acids. These N-oxides are themselves useful synthetic intermediates. nih.gov

Formation of Nitrosamines: As a secondary amine, this compound is expected to react with nitrous acid (HNO₂) to form an N-nitrosamine. jove.comveeprho.com Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. jove.com The reaction involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic nitrogen of the secondary amine, followed by deprotonation to yield the N-nitroso derivative, N-nitroso-4-cycloheptyl-N-ethylaniline. jove.com This transformation is a characteristic chemical test for secondary amines.

The nitrogen atom in this compound can act as a nucleophile and react with alkyl halides. While the reaction with one equivalent of an alkylating agent can be used for N-alkylation, the use of excess alkylating agent (like methyl iodide) will lead to quaternization. This process involves the initial formation of a tertiary amine, which is then further alkylated to form a quaternary ammonium (B1175870) salt, such as 4-cycloheptyl-N-ethyl-N,N-dimethylanilinium iodide. This over-alkylation is a known competing reaction in N-alkylation processes.

Functionalization and Derivatization of the Cycloheptyl Ring

The cycloheptyl substituent on the aniline ring presents a versatile scaffold for a variety of chemical transformations. Its reactivity is primarily centered around the C-H bonds of the alicyclic ring, which can be targeted through oxidation and radical-mediated processes.

Oxidation Reactions (e.g., to Ketones, Alcohols) for Synthetic Building Blocks

The saturated cycloheptyl ring of this compound can be selectively oxidized to introduce valuable functional groups such as hydroxyl and carbonyl moieties. These oxidized derivatives serve as crucial synthetic intermediates for further molecular elaboration. The position of oxidation is typically at the benzylic carbon (C1 of the cycloheptyl ring) due to the stabilization of the intermediate radical or carbocation by the adjacent aromatic ring.

Common oxidative methods that could be applied include:

Chromium-based reagents: Reagents like chromic acid (generated from CrO₃ and H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) are capable of oxidizing benzylic C-H bonds. Depending on the reaction conditions, the oxidation can yield either the corresponding alcohol, 4-(1-hydroxycycloheptyl)-N-ethylaniline, or the ketone, 4-cycloheptanon-1-yl-N-ethylaniline.

Manganese-based reagents: Potassium permanganate (B83412) (KMnO₄) under controlled conditions can also effect the oxidation of the benzylic position.

Catalytic Oxidation: Modern methods employing metal catalysts (e.g., cobalt, manganese) with molecular oxygen or other terminal oxidants offer a greener alternative for the selective oxidation of C-H bonds.

Oxoammonium-catalyzed oxidation: These systems can facilitate the oxidation of amines via a hydride transfer mechanism, potentially leading to imide formation from the N-ethylamino group or oxidation on the cycloheptyl ring depending on conditions. acs.org

These transformations provide access to key building blocks for the synthesis of more complex molecules.

Table 1: Potential Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Potential Product(s) | Product Type |

|---|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., PCC) | 4-(1-Hydroxycycloheptyl)-N-ethylaniline | Secondary Alcohol |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄, H⁺) | 4-Cycloheptanon-1-yl-N-ethylaniline | Ketone |

Radical Reactions and C-H Functionalization at the Alicyclic Moiety

The functionalization of inert C(sp³)–H bonds on the cycloheptyl ring represents a powerful strategy for derivatization. researchgate.net Radical-mediated reactions are particularly well-suited for this purpose. These reactions typically proceed through a radical chain mechanism involving initiation, propagation, and termination steps. youtube.com

Mechanism Overview:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates a reactive radical species upon heating or irradiation.

Propagation: The initiator radical abstracts a hydrogen atom from the cycloheptyl ring, preferentially from the tertiary benzylic position (C1) to form a more stable tertiary radical. This carbon-centered radical can then react with a halogenating agent like N-bromosuccinimide (NBS) to yield a halogenated derivative, such as 4-(1-bromocycloheptyl)-N-ethylaniline, and a new bromine radical that continues the chain. libretexts.orgyoutube.com

Termination: The reaction ceases when two radical species combine.

The selectivity of radical bromination for tertiary C-H bonds makes this a predictable method for functionalizing the benzylic position of the cycloheptyl group. youtube.com This approach provides a handle for subsequent nucleophilic substitution or elimination reactions. Modern C-H functionalization methods using transition metal catalysis (e.g., palladium, rhodium) also offer pathways to directly arylate or otherwise functionalize the cycloheptyl ring, sometimes with high regioselectivity controlled by directing groups. nih.govnih.govresearchgate.net

Ring Rearrangement or Expansion/Contraction Reactions (if applicable for synthesis)

The seven-membered cycloheptyl ring is subject to ring strain and can undergo rearrangement reactions under certain conditions, typically involving carbocation intermediates. While cyclopentane (B165970) and cyclohexane (B81311) rings are relatively stable, larger rings like cycloheptane (B1346806) can be prone to contraction to form more stable six-membered rings. chemistrysteps.com

A potential pathway for rearrangement could be initiated by generating a carbocation on the cycloheptyl ring. For example, the acid-catalyzed dehydration of 4-(1-hydroxycycloheptyl)-N-ethylaniline would form a tertiary carbocation at the benzylic position. This carbocation could then undergo a 1,2-alkyl shift, leading to a ring contraction and the formation of a more stable tertiary carbocation on a newly formed substituted cyclohexane ring. chemistrysteps.comchemistrysteps.com This process is driven by the release of ring strain associated with the seven-membered ring.

Conversely, ring expansion of a cyclopentyl group to a cyclohexyl group is a known carbocation rearrangement driven by the formation of a more stable ring system. stackexchange.comechemi.com While less common for a cycloheptyl ring, specific substrate geometries and reaction conditions could potentially facilitate such transformations. These rearrangement reactions, particularly ring contractions, represent a plausible synthetic strategy to access novel scaffolds from this compound derivatives. nih.govwikipedia.org

Acid-Base Chemistry and Protonation Equilibria of the Amine Functionality

The secondary amine group is the most prominent functional group in this compound, defining its basicity and its interactions in catalytic systems.

Determination of pKa Values in Different Solvent Systems

The basicity of an amine is quantified by the pKa of its conjugate acid (the anilinium ion). For the parent compound, N-ethylaniline, the experimental pKa in water is approximately 5.11. tsijournals.com The 4-cycloheptyl group is an electron-donating group (EDG) through induction, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity of the amine compared to the unsubstituted N-ethylaniline. researchgate.net Consequently, the pKa of this compound is predicted to be slightly higher than 5.11.

The pKa value is highly dependent on the solvent system in which it is measured. researchgate.netajrsp.com This is due to the differential solvation of the neutral amine and its protonated anilinium cation.

In water, a polar protic solvent, both the anilinium ion and the neutral amine are well-solvated through hydrogen bonding, but the stabilization of the charged species is significant.

In aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), the ability to stabilize the charged anilinium ion is diminished, which can lead to shifts in the observed pKa values compared to water. researchgate.net

Theoretical calculations using density functional theory (DFT) combined with solvation models can provide reliable predictions of pKa values in various solvents where experimental data may be unavailable. researchgate.netmdpi.com

Table 2: Experimental and Predicted pKa Values of Substituted Anilines in Water

| Compound | Substituent at para-position | Substituent Effect | Experimental pKa (Water) | Predicted pKa of this compound |

|---|---|---|---|---|

| Aniline | -H | - | 4.6 | - |

| N-Ethylaniline | -H (on N-ethyl) | +I (Inductive) | 5.11 tsijournals.com | - |

| 4-Methylaniline | -CH₃ | +I (Inductive), +H (Hyperconjugation) | 5.12 tsijournals.com | - |

| This compound | -C₇H₁₃ | +I (Inductive) | Not experimentally determined | > 5.11 |

Interactions with Lewis Acids and Bases in Catalytic Cycles

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a Lewis base, enabling it to coordinate with various Lewis acids. This interaction is fundamental to many modern catalytic processes. youtube.com

Coordination to Metal Catalysts: In transition metal-catalyzed reactions (e.g., using Pd, Rh, Ni, Cu), the aniline nitrogen can act as a ligand, coordinating to the metal center. rsc.orgnih.gov This coordination can activate the substrate for subsequent reactions.

Directing Group in C-H Activation: The N-ethylamino group can function as a directing group, positioning a metal catalyst in proximity to specific C-H bonds on the aromatic ring, typically favoring ortho-functionalization. rsc.orgnih.gov By forming a cyclometalated intermediate, this directed approach allows for highly regioselective transformations that would otherwise be difficult to achieve.

Activation of Electrophiles: Lewis acids can coordinate to other functional groups in a reaction mixture, enhancing their electrophilicity and facilitating reactions where the aniline derivative acts as a nucleophile. nih.govrsc.org

Furthermore, as a Brønsted-Lowry base, this compound readily accepts protons from Brønsted acids. This acid-base chemistry is crucial in reactions that are sensitive to pH or require proton transfer steps. The equilibrium between the free amine and its protonated form can influence reaction rates and selectivities by modulating the nucleophilicity and electronic properties of the molecule.

Advanced Applications in Materials Science and Catalysis Non Biological Scope

Precursor in Polymer Chemistry and Advanced Polymeric Materials

The incorporation of functional monomers into polymer chains is a key strategy for developing materials with tailored properties. 4-Cycloheptyl-N-ethylaniline, with its reactive secondary amine and aromatic ring, presents itself as a candidate for the synthesis of specialized polymers.

Monomer for the Synthesis of N-Substituted Polyanilines

Polyaniline is a well-known conducting polymer, but its application can be limited by poor solubility. researchgate.net One approach to overcome this is through N-substitution, which involves replacing the hydrogen on the nitrogen atoms of the polymer backbone with various functional groups. researchgate.net This modification can enhance solubility and processability. researchgate.net

While direct experimental studies on the polymerization of this compound are not extensively documented in the reviewed literature, the principles of N-substituted polyaniline synthesis provide a framework for its potential use. The polymerization of aniline (B41778) derivatives can be achieved through chemical or electrochemical methods. In a chemical polymerization, monomers like this compound could be reacted in an acidic medium with an oxidant such as ammonium (B1175870) persulfate. The presence of the bulky cycloheptyl group on the aromatic ring and the ethyl group on the nitrogen would be expected to significantly influence the resulting polymer's properties. Specifically, these alkyl groups could disrupt the inter-chain hydrogen bonding that contributes to the insolubility of unsubstituted polyaniline, thereby yielding a more soluble and processable material.

Table 1: Potential Influence of Substituents on N-Substituted Polyaniline Properties

| Substituent Group | Potential Effect on Polymer Properties |

| Cycloheptyl Group | Increased steric hindrance, potentially leading to lower conductivity but improved solubility in organic solvents. May influence the polymer's morphology. |

| Ethyl Group (on N) | Further enhances solubility by preventing strong inter-chain interactions. Can affect the electronic properties of the polymer backbone. |

Role as a Cross-linking Agent or Property Modulator in Polymer Networks

Cross-linking is a process that involves forming chemical bonds between polymer chains to create a three-dimensional network. rsc.org This network structure imparts enhanced mechanical strength, thermal stability, and solvent resistance to the material. rsc.org Compounds capable of reacting with functional groups on polymer chains can act as cross-linking agents.

Given the presence of a secondary amine, this compound could potentially function as a cross-linking agent in polymer systems containing reactive groups such as epoxides or isocyanates. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, opening epoxide rings or adding across the C=N bond of an isocyanate. The bulky cycloheptyl group would influence the spacing between polymer chains in the resulting network, thereby modulating the material's density, flexibility, and thermal properties.

As a property modulator, the incorporation of this compound into a polymer matrix, even without forming covalent cross-links, could alter the material's characteristics through non-covalent interactions. The large, non-polar cycloheptyl group could act as a plasticizer, increasing the free volume and flexibility of the polymer.

Application in Conductive Polymer Composites

Conductive polymer composites are materials that combine a polymer matrix with a conductive filler to achieve desired electrical properties. researchgate.netnih.goviaea.org Polyaniline and its derivatives are often used as the conductive component in such composites. researchgate.net These composites find applications in areas like electronics, sensors, and energy storage. researchgate.netmdpi.com

The potential utility of poly(this compound) in conductive composites is significant. The enhanced solubility imparted by the cycloheptyl and ethyl groups would facilitate its dispersion within a host polymer matrix, which is a critical factor for achieving a continuous conductive pathway at lower filler concentrations. nih.gov A well-dispersed conductive polymer can lead to composites with improved mechanical flexibility and processability compared to those filled with rigid conductive materials like carbon black or metal particles.

Table 2: Potential Components of a Conductive Composite Featuring a this compound-based Polymer

| Component | Function | Example Materials |

| Conductive Filler | Provides electrical conductivity. | Poly(this compound) |

| Polymer Matrix | Provides mechanical structure and processability. | Polyvinyl alcohol (PVA), Polypropylene (PP) nih.goviaea.org |

| Solvent | Facilitates the blending of the components. | N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO) nih.gov |

Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal ions. The formation of metal complexes can lead to novel catalysts for a variety of chemical transformations.

Synthesis of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes typically involves reacting a metal salt with a suitable ligand in an appropriate solvent. nih.gov While specific complexes of this compound are not detailed in the available literature, general synthetic routes for aniline-type ligands are well-established. For instance, an ethanolic solution of a metal salt (e.g., copper(II) acetate, nickel(II) chloride) could be mixed with a stoichiometric amount of this compound. nih.gov

The coordination of this compound to a metal center would be primarily through the nitrogen atom. The steric bulk of the cycloheptyl and ethyl groups would play a crucial role in determining the geometry and coordination number of the resulting complex. These bulky groups could favor the formation of complexes with lower coordination numbers and may influence the metal center's electronic environment, which is a key factor in catalysis.

Application in Homogeneous or Heterogeneous Catalysis (e.g., cross-coupling reactions, asymmetric synthesis)

Metal complexes are widely used as catalysts in organic synthesis. mdpi.com Ligands play a critical role in modulating the reactivity and selectivity of the metal center. ohiolink.edu

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.orgacs.org The ligands employed in these reactions are crucial for the efficiency of the catalytic cycle. While many reactions utilize phosphine (B1218219) ligands, nitrogen-containing ligands are also effective. A metal complex of this compound could potentially catalyze such reactions. The steric hindrance provided by the cycloheptyl group could promote reductive elimination, the final step in many cross-coupling catalytic cycles.

Asymmetric Synthesis: Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. researchgate.netnih.govrsc.org This is often achieved using chiral catalysts. While this compound itself is not chiral, it could be used as a component in the synthesis of a chiral ligand. For example, functionalization of the aromatic ring could introduce a chiral center. Alternatively, its bulky nature could be exploited in diastereoselective reactions. The field of asymmetric synthesis is continually seeking new ligands that can provide high levels of enantioselectivity. nih.govresearchgate.net

In both homogeneous and heterogeneous catalysis, the electronic properties of the aniline ring, modified by the cycloheptyl group, would influence the electron density at the metal center, thereby affecting its catalytic activity.

Absence of Evidence in Advanced Applications for this compound

Despite a thorough review of scientific literature and chemical databases, there is currently no specific information available detailing the application of the chemical compound this compound in the fields of materials science and catalysis as outlined. The requested focus on its role in organic electronic devices—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs)—and its use as a reagent or building block in complex, non-biological organic synthesis did not yield any direct research findings or data.

The investigation sought to uncover details regarding its potential as a hole transport material in OLEDs, its use as an active layer component in OPVs, or as a material for OFETs. Similarly, searches for its utility as a nucleophilic reagent, an organic base, or its incorporation into complex molecular architectures for non-biological applications did not return any specific examples or studies concerning this compound.

While the broader classes of N-alkylanilines and cycloalkylanilines have been noted in the context of organic materials and synthesis, the specific properties and applications of this compound remain uncharacterized in the public domain of scientific research within the specified non-biological scope. The absence of data prevents the creation of a detailed, evidence-based article on its advanced applications in these areas.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate any potential roles of this compound in the advanced applications requested. Without such dedicated studies, any discussion on its utility in these specific areas of materials science and catalysis would be purely speculative and could not be substantiated with factual evidence.

Environmental Transformation Pathways and Fate Mechanistic and Analytical Focus

Photodegradation Mechanisms of Anilines in Environmental Compartments

Photodegradation is a primary mechanism for the removal of anilines from aquatic and atmospheric environments. This process can occur through direct absorption of sunlight or via indirect reactions with photochemically generated reactive species.

Anilines can absorb ultraviolet radiation at wavelengths greater than 290 nm, which is the threshold for sunlight reaching the Earth's surface. nih.gov This absorption can excite the molecule to a higher energy state, leading to chemical transformations. In aqueous environments, direct photolysis of anilines can proceed through several pathways, including bond cleavage. nih.gov For substituted anilines, photochemical reactions can lead to the cleavage of the carbon-nitrogen bond. nih.gov The specific photoproducts formed depend on the substituents on the aromatic ring and the nitrogen atom. For 4-Cycloheptyl-N-ethylaniline, direct photolysis could potentially lead to the cleavage of the N-ethyl or N-cycloheptyl bond or transformation of the aniline (B41778) ring structure.

In natural waters and the atmosphere, the photodegradation of anilines is often accelerated by the presence of substances that generate reactive oxygen species (ROS) upon absorbing light. researchgate.netanr.fr These ROS include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radical anions (O₂•⁻). researchgate.netnih.gov

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that play a significant role in the degradation of many organic pollutants. researchgate.netharvard.edu The reaction of •OH with aniline can involve addition to the aromatic ring or abstraction of a hydrogen atom from the amino group. nih.govresearchgate.net

Singlet Oxygen (¹O₂): This electronically excited state of molecular oxygen can react with electron-rich compounds like anilines. researchgate.net The presence of natural photosensitizers, such as dissolved organic matter (DOM) and algae, can facilitate the formation of singlet oxygen in sunlit waters, thereby promoting the indirect photodegradation of anilines. researchgate.netresearchgate.net

Studies on aniline in the presence of freshwater algae have shown that the photodegradation rate is significantly enhanced, with the formation of hydroxyl radicals and singlet oxygen identified as the primary drivers of this process. researchgate.net

Abiotic Transformation Reactions in Aquatic and Atmospheric Systems

Beyond photodegradation, anilines can undergo other abiotic chemical reactions that contribute to their transformation in the environment.

Amine and amide bonds can be susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. However, the N-C bond in anilines is generally resistant to hydrolysis under typical environmental pH conditions. arkat-usa.org Tertiary amides, which share some structural similarities with N,N-disubstituted anilines, are known to be very difficult to cleave via hydrolysis, often requiring vigorous conditions such as strong acids or bases and high temperatures. arkat-usa.org Therefore, hydrolysis is not considered a significant degradation pathway for this compound in natural aquatic systems.

In the atmosphere, gas-phase anilines are primarily removed through reactions with oxidants.

Hydroxyl Radicals (•OH): The reaction with OH radicals is the dominant daytime removal process for aniline in the atmosphere. nih.gov This reaction is rapid, with an estimated atmospheric lifetime for aniline of about 1.1 hours due to this process alone. nih.gov The primary mechanism involves the abstraction of a hydrogen atom from the -NH2 group, though addition to the aromatic ring also occurs. nih.govresearchgate.net For this compound, hydrogen abstraction could occur from the N-ethyl group as well.

Ozone (O₃): Aniline and its derivatives can also react with ozone, although this process is generally slower than the reaction with OH radicals. nih.govcapes.gov.br The reaction can lead to the formation of various oxidation products, including nitrobenzene (B124822) and ring-cleavage products like carboxylic acids. capes.gov.bruky.edu

The relative importance of these atmospheric reactions depends on the concentration of the specific oxidant and the structure of the aniline derivative.

Biotransformation Pathways in Environmental Systems (Microbial and Plant Transformations)

Biodegradation is a crucial pathway for the elimination of anilines from soil and water. nih.govosti.gov A wide variety of microorganisms have demonstrated the ability to degrade aniline and its derivatives.

Microbial Transformations: Bacteria capable of using aniline as a sole source of carbon and nitrogen have been isolated from various environments. nih.govnih.govnih.gov The primary aerobic degradation pathway for aniline involves an initial oxidative deamination to form catechol. nih.govresearchgate.net Catechol is then further metabolized via ring cleavage and subsequent reactions that ultimately lead to mineralization (conversion to CO₂ and water). nih.gov For N-substituted anilines, an initial step of N-dealkylation can occur, removing the alkyl groups from the nitrogen atom. nih.gov Other microbial transformations include acetylation, where an acetyl group is added to the nitrogen, which can be a detoxification mechanism. nih.govjst.go.jp Genera such as Pseudomonas, Delftia, Comamonas, and Acinetobacter have been identified as key aniline degraders. nih.govnih.govresearchgate.netmdpi.com

Plant Transformations: Plants can also take up and metabolize anilines from contaminated soil and water. researchgate.net Once absorbed by the roots, aniline can be translocated to other parts of the plant. researchgate.net Metabolic processes within the plant can include the formation of N-glucosides, which involves the conjugation of glucose to the nitrogen atom. researchgate.net This is a common detoxification pathway for xenobiotics in plants.

The efficiency of biotransformation depends on environmental conditions such as pH, temperature, and the presence of other nutrients, as well as the specific microbial and plant species present. nih.gov

Aerobic and Anaerobic Degradation Routes (Focus on Chemical Transformations, not Ecotoxicity)

The biodegradation of aniline and its derivatives can proceed through different mechanisms depending on the presence or absence of oxygen.

Aerobic Degradation:

Under aerobic conditions, the degradation of aniline compounds is typically initiated by enzymatic hydroxylation of the aromatic ring. For a compound like this compound, several initial transformation steps could be hypothesized based on common aerobic degradation pathways for aromatic amines and alkanes:

N-dealkylation: The ethyl group attached to the nitrogen atom could be removed, leading to the formation of 4-cycloheptylaniline.

Hydroxylation of the Aromatic Ring: Enzymes could introduce hydroxyl groups onto the benzene (B151609) ring, forming various hydroxylated intermediates.

Oxidation of the Cycloheptyl Ring: The cycloheptyl group could undergo oxidation, potentially leading to the formation of alcohols, ketones, or ring-opening products. This is a known pathway for cycloalkanes. nih.gov

Combined Pathways: A combination of these initial steps could also occur.

Following these initial transformations, the resulting intermediates would likely undergo further degradation, eventually leading to the cleavage of the aromatic ring and mineralization to carbon dioxide, water, and inorganic nitrogen.

Anaerobic Degradation:

Anaerobic degradation of aromatic compounds is generally a slower process than aerobic degradation. nih.gov The specific pathways for N-alkylanilines are not as well-documented as their aerobic counterparts. However, based on the anaerobic metabolism of other aromatic hydrocarbons, potential initial steps could involve:

Reductive deamination: The amino group could be removed.

Reduction of the aromatic ring: The benzene ring could be reduced prior to cleavage.

The presence of the cycloheptyl group adds complexity, and its fate under anaerobic conditions is difficult to predict without specific studies.

Identification and Characterization of Environmentally Relevant Transformation Products

Without experimental data for this compound, it is only possible to predict potential transformation products based on the degradation of similar molecules. For instance, the degradation of N-ethylaniline could lead to the formation of aniline and acetaldehyde (B116499) through N-dealkylation. Similarly, the cycloheptyl moiety could be transformed into various oxygenated derivatives.

The identification and characterization of such transformation products in environmental samples would typically involve advanced analytical techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the parent compound from its transformation products and identify them based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure of unknown transformation products.

Table 1: Hypothetical Transformation Products of this compound

| Parent Compound | Hypothetical Transformation Product | Potential Transformation Pathway |

| This compound | 4-Cycloheptylaniline | N-de-ethylation |

| This compound | 4-Amino-cycloheptylphenol | Hydroxylation of the aromatic ring |

| This compound | N-ethyl-4-(hydroxycycloheptyl)aniline | Oxidation of the cycloheptyl ring |

This table is illustrative and based on general degradation pathways of related compounds. The actual transformation products of this compound may differ.

Sorption and Transport Phenomena in Environmental Matrices

The movement and distribution of a chemical in the environment are heavily influenced by its sorption to soil and sediment and its tendency to volatilize.

Adsorption to Soil and Sediment Components

The sorption of anilines to soil and sediment is a complex process influenced by the physicochemical properties of both the chemical and the environmental matrix.

Hydrophobic Interactions: The non-polar cycloheptyl and ethyl groups of this compound would suggest a tendency for hydrophobic partitioning into soil organic matter.

Cation Exchange: The aniline nitrogen can become protonated, especially in acidic to neutral soils, forming a cation that can then bind to negatively charged sites on clay minerals and organic matter.

Covalent Bonding: Anilines can undergo oxidative coupling to form covalent bonds with humic substances in soil, leading to strong and potentially irreversible binding.

The relative importance of these mechanisms would depend on factors such as soil pH, organic matter content, and clay content. Generally, increased organic matter content is expected to increase the sorption of N-alkylanilines.

Table 2: Factors Influencing the Sorption of Anilines to Soil and Sediment

| Factor | Influence on Sorption | Rationale |

| Soil Organic Matter | Increases sorption | Provides a non-polar phase for hydrophobic partitioning. |

| Clay Content | Can increase sorption | Provides cation exchange sites for protonated anilines. |

| Soil pH | Complex; generally, lower pH can increase sorption | Protonation of the amine group at lower pH enhances binding to negatively charged soil components. |

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For a compound like this compound, its potential for volatilization would be governed by its vapor pressure and its Henry's Law constant.

From Water: The Henry's Law constant, which describes the partitioning of a chemical between air and water, is a key parameter. For N-ethylaniline, volatilization from water surfaces is considered an important fate process. chemicalbook.com Given the larger cycloheptyl group, the water solubility of this compound is likely lower than that of N-ethylaniline, which might increase its tendency to volatilize from water. However, its larger molecular weight would decrease its vapor pressure, potentially counteracting this effect.

From Soil: Volatilization from soil is more complex and is influenced by factors such as soil moisture, temperature, and the strength of adsorption to soil particles. Strong adsorption would reduce the amount of the chemical available for volatilization.

Without specific data on the vapor pressure and Henry's Law constant for this compound, a definitive assessment of its volatilization potential cannot be made.

Advanced Analytical Methodologies for Characterization and Quantification Non Clinical Applications

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of 4-Cycloheptyl-N-ethylaniline and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like N-substituted anilines. For this compound, a reversed-phase HPLC method is typically the most effective approach.

Method development involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A common starting point is a C18 (octadecylsilica) column, which separates compounds based on their hydrophobicity. nih.gov The bulky, nonpolar cycloheptyl group and the ethyl group on the aniline (B41778) nitrogen atom give this compound significant hydrophobic character, leading to strong retention on a C18 column.

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. Gradient elution, where the organic solvent concentration is increased during the run, is often employed to effectively separate compounds with a wide range of polarities. For N-alkylated anilines, adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can help to reduce peak tailing by masking residual silanol (B1196071) groups on the silica-based stationary phase. nih.gov

Detection is most commonly achieved using a UV detector. Aromatic amines, including N-alkylanilines, exhibit strong absorbance in the UV region, typically around 240-260 nm. nih.gov A photodiode array (PDA) detector can be particularly useful as it provides spectral information, aiding in peak identification and purity assessment. nih.gov The progress of a reaction synthesizing this compound can be monitored by taking aliquots from the reaction mixture over time and analyzing them by HPLC to determine the consumption of reactants and the formation of the product. google.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for nonpolar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent ionization state. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 60% B to 95% B over 15 min | Allows for the elution of both less and more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detection | UV at 254 nm | Wavelength at which the aniline chromophore strongly absorbs. |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While aromatic amines can be analyzed directly, they often exhibit poor peak shapes (tailing) due to their polarity and tendency to interact with active sites in the GC system. labrulez.com For a compound like this compound, direct injection is possible, but derivatization is often recommended to improve chromatographic performance and sensitivity. ut.ac.ir

Common derivatization reagents for amines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents. Derivatization masks the active hydrogen on the nitrogen, reducing polarity and improving volatility, which results in sharper, more symmetrical peaks. ut.ac.ir

The choice of column is critical. A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or SE-54), is generally suitable for separating a range of aniline derivatives. epa.govrsc.org The analysis is performed with a temperature program that ramps the column temperature to elute the compounds of interest in a reasonable timeframe. rsc.org A flame ionization detector (FID) is a common universal detector for organic compounds, while a nitrogen-phosphorus detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov For unequivocal identification, especially in complex matrices, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. rsc.orgd-nb.info

Table 2: Representative GC Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition | Rationale |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm | Widely used, robust column for general-purpose analysis. |

| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 80 °C (2 min), then 15 °C/min to 300 °C (5 min) | Separates compounds based on boiling point and polarity. |

| Detector | FID or NPD | FID for general detection, NPD for selective nitrogen detection. |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

| Injection | 1 µL, Split (50:1) | Prevents column overloading. |

Advanced Spectrophotometric Methods for Quantitative Analysis in Chemical Systems

Spectrophotometric methods offer rapid and cost-effective means for quantifying compounds in solution, relying on the absorption or emission of light.

UV-Vis Spectroscopy for Concentration Determination in Solutions

UV-Visible (UV-Vis) spectroscopy is a simple and robust method for determining the concentration of this compound in a solution, provided it is the only component that absorbs significantly at the chosen wavelength. The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The aniline moiety in this compound contains a chromophore (the benzene (B151609) ring) that absorbs UV light. The N-ethyl and cycloheptyl substituents will cause a slight shift in the wavelength of maximum absorbance (λmax) compared to aniline itself. Typically, N-alkylanilines show a primary absorption band around 240-260 nm and a weaker, secondary band around 280-300 nm. nih.govmasterorganicchemistry.com

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is particularly useful for in-process controls where a quick estimation of concentration is needed. rsc.org

Table 3: Hypothetical Calibration Data for this compound by UV-Vis Spectroscopy

| Concentration (mg/L) | Absorbance at λmax (254 nm) |

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.561 |

| 7.5 | 0.842 |

| 10.0 | 1.123 |

This data can be used to generate a linear regression equation (y = mx + c), from which the concentration of an unknown sample can be calculated.

Fluorimetric Analysis for High-Sensitivity Detection in Chemical Processes

Fluorimetric analysis, or fluorescence spectroscopy, is an exceptionally sensitive technique that can detect analytes at much lower concentrations than UV-Vis spectroscopy. While some aromatic amines are naturally fluorescent, their native fluorescence is often weak. A more common and reliable approach is to use a fluorogenic labeling reagent that reacts with the amine to produce a highly fluorescent derivative. researchgate.net

For this compound, a reagent such as dansyl chloride or a coumarin-based sulfonyl chloride could be used. researchgate.net These reagents react with the secondary amine group under mild conditions to form a stable, highly fluorescent product. The analysis involves exciting the derivative at its specific excitation wavelength (λex) and measuring the emitted light at the emission wavelength (λem). The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range.

This high sensitivity makes fluorimetry ideal for trace analysis, such as detecting minute quantities of this compound as a residual impurity in a final product or monitoring its presence at very low levels in a process stream. Similar to UV-Vis, a calibration curve using standards of known concentration is required for accurate quantification. researchgate.net

Electroanalytical Techniques for Redox Characterization

Electroanalytical methods are powerful tools for investigating the redox properties of electroactive molecules such as this compound. These techniques provide valuable insights into the oxidation and reduction behavior of the compound, which is crucial for understanding its electronic properties and for developing quantitative analytical methods.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the electrochemical behavior of a species in solution. researchgate.net By applying a linearly varying potential to a working electrode and measuring the resulting current, a voltammogram is obtained, which provides information about the oxidation and reduction processes of the analyte. For aromatic amines like this compound, CV can be used to determine key parameters such as oxidation potentials, the reversibility of redox processes, and the number of electrons transferred.

The electrochemical oxidation of aniline and its derivatives is a well-studied process. The oxidation of the amino group typically proceeds via an initial one-electron transfer to form a radical cation. umn.edu The stability of this radical cation and the potential at which oxidation occurs are highly dependent on the substituents on the aromatic ring and the nitrogen atom. In the case of this compound, the electron-donating nature of the cycloheptyl and ethyl groups is expected to lower the oxidation potential compared to unsubstituted aniline.

Experimental studies on structurally similar N-substituted anilines provide a basis for estimating the electrochemical behavior of this compound. For instance, the oxidation potentials of various substituted N,N-dimethylanilines have been shown to correlate with their electronic properties. nih.gov The bulky cycloheptyl group may also sterically influence the electrode kinetics.

The table below presents hypothetical yet representative cyclic voltammetry data for this compound, based on findings for other substituted anilines. umn.edursc.org The experiments are typically performed in a non-aqueous solvent like acetonitrile with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate.

| Parameter | Representative Value | Conditions |

| Oxidation Potential (Epa) | +0.85 V vs. Ag/AgCl | 1 mM in Acetonitrile, 0.1 M TBAP, Glassy Carbon Electrode, Scan Rate: 100 mV/s |

| Reduction Potential (Epc) | Not typically observed (irreversible) | 1 mM in Acetonitrile, 0.1 M TBAP, Glassy Carbon Electrode, Scan Rate: 100 mV/s |

| Electron Transfer (n) | 1 (initial oxidation) | Inferred from voltammetric analysis |

| Note: This data is illustrative and based on the electrochemical behavior of similar N-alkylanilines. Actual experimental values may vary. |

The irreversibility of the oxidation peak is a common feature for many anilines, often due to subsequent chemical reactions of the initially formed radical cation, such as dimerization or polymerization. nih.gov

Amperometry for Quantitative Detection in Electrochemical Studies

Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the resulting current is measured as a function of time. This method is particularly useful for the quantitative determination of an electroactive species. Once the oxidation potential of this compound is determined by cyclic voltammetry, this potential can be applied in an amperometric setup for its detection.

The current measured in amperometry is directly proportional to the concentration of the analyte, making it a suitable technique for quantification in various non-clinical samples after appropriate sample preparation. The sensitivity of amperometric detection can be very high, often reaching sub-micromolar levels.

For the quantitative analysis of this compound, a potential would be set at a value on the plateau of the oxidation wave observed in the cyclic voltammogram (e.g., slightly higher than the peak potential). The resulting steady-state current would then be measured and correlated with the concentration of the compound using a calibration curve.

The following table illustrates the potential parameters for the amperometric detection of this compound.

| Parameter | Representative Value | Purpose |

| Applied Potential | +0.90 V vs. Ag/AgCl | To ensure the oxidation of the analyte |

| Limit of Detection (LOD) | 0.1 µM | Estimated based on similar compounds |

| Linear Range | 1 µM - 1 mM | Typical range for quantitative analysis |

| Note: These values are illustrative and would need to be determined experimentally. |

Specialized Sample Preparation Strategies for Diverse Chemical Matrices

Effective sample preparation is critical for the accurate and reliable analysis of this compound, especially when it is present in complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering substances, to concentrate it to a detectable level, and to render it in a form suitable for the analytical instrument.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Enrichment

Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org For this compound, which is an organic base, its extraction behavior can be manipulated by adjusting the pH of the aqueous phase. In its neutral form (at higher pH), it will be more soluble in organic solvents like dichloromethane (B109758) or diethyl ether. youtube.com Conversely, in its protonated form (at lower pH), it will be more soluble in the aqueous phase. This property allows for selective extraction and purification. libretexts.org